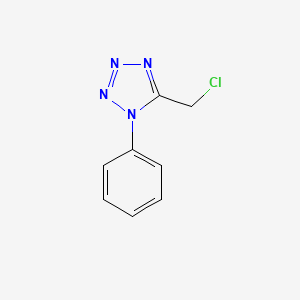

5-(chloromethyl)-1-phenyl-1H-tetrazole

Description

The exact mass of the compound 5-(chloromethyl)-1-phenyl-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(chloromethyl)-1-phenyl-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-1-phenyl-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASHDYDHJFKPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383142 | |

| Record name | 5-(chloromethyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64473-40-1 | |

| Record name | 5-(chloromethyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-(chloromethyl)-1-phenyl-1H-tetrazole, a valuable building block in medicinal chemistry and drug development. The document explores the core chemical principles, provides detailed experimental protocols, and offers insights into the mechanistic aspects of the key transformations. The synthesis of tetrazoles is a cornerstone of modern pharmaceutical research, and this guide is intended to equip researchers with the necessary knowledge to confidently and efficiently produce this important intermediate. We will delve into two primary, field-proven synthetic routes: a two-step approach involving the formation and subsequent chlorination of a methyl-tetrazole intermediate, and a direct [3+2] cycloaddition strategy.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring is a prominent scaffold in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, thereby improving its pharmacokinetic profile. The unique electronic properties of the tetrazole ring also allow it to participate in various non-covalent interactions with biological targets. Consequently, tetrazole-containing compounds have found applications as antihypertensives, anti-inflammatory agents, and anticancer drugs. 5-(chloromethyl)-1-phenyl-1H-tetrazole, with its reactive chloromethyl group, is a particularly useful synthon for introducing the 1-phenyltetrazole moiety into a wide range of molecules through nucleophilic substitution reactions.

Primary Synthetic Pathways

Two principal strategies have emerged as the most logical and experimentally viable for the synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole. The choice between these pathways may depend on the availability of starting materials, desired scale of the reaction, and safety considerations.

Pathway A: Two-Step Synthesis via a Methyl-Tetrazole Intermediate

This robust approach involves the initial synthesis of 1-phenyl-5-methyl-1H-tetrazole, followed by the selective chlorination of the methyl group. This pathway offers excellent control over the regiochemistry of the final product.

Step 1: Synthesis of 1-phenyl-5-methyl-1H-tetrazole

The formation of the 1,5-disubstituted tetrazole ring is efficiently achieved through the reaction of an imidoyl chloride with sodium azide. The required imidoyl chloride is generated in situ from the readily available N-phenylacetamide.

-

Mechanism: The reaction of N-phenylacetamide with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), generates the corresponding imidoyl chloride. This electrophilic intermediate then undergoes a nucleophilic attack by the azide anion. The resulting imidoyl azide intermediate rapidly undergoes an intramolecular electrocyclization to form the stable tetrazole ring, with the expulsion of nitrogen gas being a key thermodynamic driving force.

Figure 1: Synthesis of 1-phenyl-5-methyl-1H-tetrazole.

Step 2: Free-Radical Chlorination of 1-phenyl-5-methyl-1H-tetrazole

The conversion of the methyl group to a chloromethyl group is accomplished via a free-radical halogenation reaction. N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation as it allows for a controlled chlorination, minimizing the formation of di- and tri-chlorinated byproducts. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1]

-

Mechanism: The reaction proceeds through a classic radical chain mechanism involving initiation, propagation, and termination steps. The initiator generates radicals that abstract a chlorine atom from NCS. The resulting chlorine radical then abstracts a hydrogen atom from the methyl group of the tetrazole, forming a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NCS to yield the desired product and a succinimidyl radical, which continues the chain reaction.[2]

Figure 2: Chlorination of the methyl-tetrazole intermediate.

Pathway B: Direct [3+2] Cycloaddition

This pathway offers a more convergent approach, forming the final product in a single step from readily available starting materials: phenyl azide and chloroacetonitrile. The [3+2] cycloaddition, also known as a Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocycles.[3]

-

Mechanism: This reaction is a concerted pericyclic reaction where the 1,3-dipole (phenyl azide) reacts with a dipolarophile (chloroacetonitrile) to form the tetrazole ring. The reaction is often facilitated by a catalyst, which can be a Lewis acid (e.g., zinc or copper salts) that activates the nitrile group towards nucleophilic attack by the azide.[4][5] The regioselectivity of the reaction, leading to the 1,5-disubstituted product, is governed by the electronic and steric properties of the substituents on both the azide and the nitrile.

Figure 3: Direct [3+2] cycloaddition pathway.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety guidelines.

Protocol for Pathway A: Two-Step Synthesis

Step 1: Synthesis of 1-phenyl-5-methyl-1H-tetrazole

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| N-Phenylacetamide | 135.17 | 13.52 g | 0.10 |

| Phosphorus pentachloride (PCl₅) | 208.24 | 22.91 g | 0.11 |

| Sodium Azide (NaN₃) | 65.01 | 9.75 g | 0.15 |

| Toluene | - | 200 mL | - |

| Acetonitrile | - | 50 mL | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add N-phenylacetamide (13.52 g, 0.10 mol) and toluene (150 mL).

-

Carefully add phosphorus pentachloride (22.91 g, 0.11 mol) portion-wise to the stirred suspension over 30 minutes. The reaction is exothermic and will release HCl gas.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The mixture should become a clear solution.

-

Cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.

-

In a separate flask, carefully dissolve sodium azide (9.75 g, 0.15 mol) in acetonitrile (50 mL). Caution: Sodium azide is highly toxic.

-

Slowly add the sodium azide solution to the cold imidoyl chloride solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold water.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 1-phenyl-5-methyl-1H-tetrazole as a white solid.

Step 2: Synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Phenyl-5-methyl-1H-tetrazole | 160.18 | 16.02 g | 0.10 |

| N-Chlorosuccinimide (NCS) | 133.53 | 14.69 g | 0.11 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.82 g | 0.005 |

| Carbon Tetrachloride (CCl₄) | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenyl-5-methyl-1H-tetrazole (16.02 g, 0.10 mol), N-chlorosuccinimide (14.69 g, 0.11 mol), and carbon tetrachloride (200 mL).

-

Add azobisisobutyronitrile (AIBN) (0.82 g, 0.005 mol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Wash the filtrate with a 10% sodium thiosulfate solution (100 mL) to remove any unreacted NCS, followed by water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

The crude 5-(chloromethyl)-1-phenyl-1H-tetrazole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like isopropanol.

Protocol for Pathway B: Direct [3+2] Cycloaddition

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Phenyl Azide | 119.12 | 11.91 g | 0.10 |

| Chloroacetonitrile | 75.50 | 8.31 g | 0.11 |

| Zinc Chloride (anhydrous) | 136.30 | 2.73 g | 0.02 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add chloroacetonitrile (8.31 g, 0.11 mol), anhydrous zinc chloride (2.73 g, 0.02 mol), and N,N-dimethylformamide (DMF) (100 mL).

-

Stir the mixture at room temperature for 15 minutes to allow for complexation of the zinc chloride with the nitrile.

-

Carefully add phenyl azide (11.91 g, 0.10 mol) to the reaction mixture. Caution: Phenyl azide is potentially explosive and should be handled with care.

-

Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) to remove DMF, followed by washing with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 5-(chloromethyl)-1-phenyl-1H-tetrazole.

Conclusion

This guide has detailed two effective and scientifically sound pathways for the synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole. Pathway A, the two-step approach, offers excellent control and is often preferred for its reliability and the use of more common laboratory reagents. Pathway B, the direct cycloaddition, provides a more atom-economical route but may require more careful optimization of reaction conditions. The choice of synthetic route will ultimately be guided by the specific needs and resources of the research laboratory. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

- Sharpless, K. B., et al. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. Journal of Organic Chemistry, 66(23), 7945-7950.

- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- Das, B., et al. (2010). Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles. Synlett, 2010(3), 391-394.

- Moderhack, D. (1983). Kröhnke reaction with 5-(chloromethyl)tetrazoles: a new route to 1-substituted tetrazole-5-carbaldehydes. Chemistry and Industry, (1), 37.

- Prakash, G. K. S., et al. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776.

- Wu, H., & Hynes Jr, J. (2010). A mild, efficient, Cu(I)-catalyzed method for the synthesis of aryl chlorides from arylboronic acids. Organic Letters, 12(6), 1192-1195.

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.

- Roh, J., et al. (2009). 5-Substituted tetrazoles were prepared in very good yields and short reaction times by treatment of nitriles with sodium azide and triethylammonium chloride in nitrobenzene in a microwave reactor. Synthesis, 2009(13), 2175-2178.

- Katritzky, A. R., et al. (2007). A general method for the synthesis of 1,5-disubstituted tetrazoles from imidoylbenzotriazoles involves mild reaction conditions and short reaction times. Synthesis, 2007(8), 1204-1208.

- Finnegan, W. G., et al. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(23), 7945–7950.

- Su, W.-K., et al. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723-2726.

- Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

- Li, X., et al. (2024). A series of N-fluorosulfurylamidines have been synthesized and identified as stable and scalable organic synthons. Organic Letters, 26, 9395-9400.

- Heravi, M. M., et al. (2012).

- Guggilapu, S. D., et al. (2016). 5-substituted 1H-tetrazole derivatives can be prepared in good to excellent yields from various oximes and sodium azide by using indium(III)

- Ishihara, K., et al. (2018). 5-Substituted 1H-tetrazoles were effectively synthesized in short reaction times from aldoximes and diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes. Synthesis, 50(06), 1141-1151.

-

Master Organic Chemistry. (2013). Free Radical Reactions. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. scielo.org.za [scielo.org.za]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

Introduction: The Prominence of the Tetrazole Moiety in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 5-(chloromethyl)-1-phenyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a cornerstone in medicinal chemistry and materials science. Although not found in nature, its unique electronic properties and metabolic stability have made it an invaluable pharmacophore.[1] Tetrazole derivatives are integral to the structure of numerous FDA-approved drugs, where they often serve as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance a molecule's pharmacokinetic profile by improving its metabolic stability and membrane permeability.[2] The compound 5-(chloromethyl)-1-phenyl-1H-tetrazole is a key intermediate, providing a reactive handle for the introduction of the tetrazole moiety into a wide array of molecular scaffolds. This guide offers a comprehensive overview of its physicochemical properties, synthesis, and applications, providing researchers with the foundational knowledge required for its effective utilization.

Molecular Identity and Structural Elucidation

5-(chloromethyl)-1-phenyl-1H-tetrazole is a substituted tetrazole with a chloromethyl group at the 5-position and a phenyl group at the 1-position of the tetrazole ring.

| Identifier | Value | Source |

| IUPAC Name | 5-(chloromethyl)-1-phenyltetrazole | PubChem[3] |

| CAS Number | 64473-40-1 | PubChem[3] |

| Molecular Formula | C₈H₇ClN₄ | PubChem[3] |

| Molecular Weight | 194.62 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CCl | PubChem[3] |

| InChI Key | KASHDYDHJFKPQK-UHFFFAOYSA-N | PubChem[3] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];N1 [label="N", pos="0,1!", color="#4285F4"]; N2 [label="N", pos="-0.87,0.5!", color="#4285F4"]; N3 [label="N", pos="-0.87,-0.5!", color="#4285F4"]; N4 [label="N", pos="0,-1!", color="#4285F4"]; C5 [label="C", pos="0.87,0!"];

C6 [label="C", pos="2.37,0!"]; H6 [label="H₂", pos="3.1,0!"]; Cl [label="Cl", pos="2.37,-1!", color="#34A853"];

C1_ph [label="C", pos="-1.1,-2.2!"]; C2_ph [label="C", pos="-0.2,-3.1!"]; C3_ph [label="C", pos="0.9,-2.7!"]; C4_ph [label="C", pos="1.2,-1.5!"]; C5_ph [label="C", pos="0.3,-0.6!"]; C6_ph [label="C", pos="-0.8,-1.0!"];

H2_ph [label="H", pos="-0.4,-4.1!"]; H3_ph [label="H", pos="1.6,-3.4!"]; H4_ph [label="H", pos="2.1,-1.2!"]; H5_ph [label="H", pos="0.5,0.3!"]; H6_ph [label="H", pos="-1.5,-0.3!"];

N1 -- N2 [len=1.5]; N2 -- N3 [len=1.5]; N3 -- N4 [len=1.5]; N4 -- C5 [len=1.5]; C5 -- N1 [len=1.5];

C5 -- C6 [len=1.5]; C6 -- Cl [len=1.5];

N4 -- C1_ph [len=1.5]; C1_ph -- C2_ph [len=1.5]; C2_ph -- C3_ph [len=1.5]; C3_ph -- C4_ph [len=1.5]; C4_ph -- C5_ph [len=1.5]; C5_ph -- C6_ph [len=1.5]; C6_ph -- C1_ph [len=1.5];

C2_ph -- H2_ph [len=1.2]; C3_ph -- H3_ph [len=1.2]; C4_ph -- H4_ph [len=1.2]; C5_ph -- H5_ph [len=1.2]; C6_ph -- H6_ph [len=1.2]; }

Physicochemical Properties

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 1.6 | PubChem[3] |

| Topological Polar Surface Area | 43.6 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Melting Point

A definitive, experimentally verified melting point for 5-(chloromethyl)-1-phenyl-1H-tetrazole is not consistently reported. One commercial source suggests a melting point of 16-18 °C; however, this value is unusually low for a crystalline solid of this nature and should be treated with caution. For comparison, the closely related analog, 5-chloro-1-phenyl-1H-tetrazole, has a reported melting point of 120-123 °C. It is plausible that the melting point of 5-(chloromethyl)-1-phenyl-1H-tetrazole lies in a similar, higher range.

Boiling Point

An experimental boiling point has not been reported. Like many functionalized tetrazoles, it is anticipated that the compound may undergo decomposition at elevated temperatures before its boiling point is reached.

Solubility

Quantitative solubility data is not widely available. Based on its predicted lipophilicity (XLogP3-AA of 1.6) and the properties of similar compounds, 5-(chloromethyl)-1-phenyl-1H-tetrazole is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in water is predicted to be low.

Spectroscopic Characterization

Detailed spectral analysis is crucial for the unambiguous identification and quality control of 5-(chloromethyl)-1-phenyl-1H-tetrazole. While a complete set of published spectra for this specific molecule is elusive, its characteristic spectral features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1450 | C=N stretch | Tetrazole ring |

| ~800-600 | C-Cl stretch | Chloromethyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two main sets of signals:

-

Aromatic Protons: Signals corresponding to the protons on the phenyl ring, likely appearing in the range of δ 7.2-7.8 ppm. The exact multiplicity will depend on the substitution pattern and coupling constants.

-

Chloromethyl Protons: A singlet corresponding to the two protons of the chloromethyl group, expected to be in the range of δ 4.5-5.0 ppm, shifted downfield due to the electronegativity of the chlorine atom and the tetrazole ring.

¹³C NMR: The carbon NMR spectrum should display signals for the carbon atoms of the phenyl ring, the chloromethyl group, and the tetrazole ring.

-

Aromatic Carbons: Resonances for the six carbons of the phenyl group are expected between δ 120-140 ppm.

-

Tetrazole Carbon: The carbon atom of the tetrazole ring (C5) is anticipated to appear in the range of δ 150-160 ppm.

-

Chloromethyl Carbon: The carbon of the chloromethyl group should be observed in the range of δ 40-50 ppm.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for 5-(chloromethyl)-1-phenyl-1H-tetrazole would be expected at m/z 194, with an isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Synthesis and Mechanistic Considerations

The synthesis of 5-substituted-1-phenyl-1H-tetrazoles typically involves the construction of the tetrazole ring through a [3+2] cycloaddition reaction.[4] A plausible synthetic route to 5-(chloromethyl)-1-phenyl-1H-tetrazole is a two-step process starting from chloroacetonitrile and aniline.

Hypothetical Experimental Protocol:

Step 1: Synthesis of N-Phenyl-2-chloroacetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-2-chloroacetamide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Causality of Experimental Choices: The use of an ice bath is to control the exothermicity of the acylation reaction. The aqueous workup is necessary to remove unreacted starting materials and byproducts.

Step 2: Synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole

-

To a solution of N-phenyl-2-chloroacetamide in a suitable solvent like acetonitrile, add phosphorus pentachloride (PCl₅) portion-wise at 0 °C.

-

Stir the mixture at room temperature for a few hours to facilitate the formation of the corresponding imidoyl chloride.

-

In a separate flask, prepare a solution of sodium azide (NaN₃) in a mixture of water and acetone. Caution: Sodium azide is highly toxic and potentially explosive.

-

Slowly add the imidoyl chloride solution to the sodium azide solution at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete.

-

Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-(chloromethyl)-1-phenyl-1H-tetrazole.

Mechanistic Rationale: Phosphorus pentachloride is a classic reagent for converting amides to imidoyl chlorides. The subsequent reaction with sodium azide proceeds via a nucleophilic attack of the azide ion on the imidoyl chloride, followed by an intramolecular cyclization to form the tetrazole ring.

Reactivity and Stability

Reactivity of the Chloromethyl Group: The primary site of reactivity in 5-(chloromethyl)-1-phenyl-1H-tetrazole is the chloromethyl group. The carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom and the tetrazole ring. This makes it susceptible to nucleophilic substitution reactions (Sₙ2).[5] This reactivity is the key to its utility as a synthetic building block, allowing for the facile introduction of the (1-phenyl-1H-tetrazol-5-yl)methyl moiety by reaction with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions.

Stability of the Tetrazole Ring: The tetrazole ring itself is generally considered to be aromatic and, therefore, relatively stable. It is often metabolically robust, which is a significant advantage in drug design.[2] However, some tetrazole derivatives can be thermally sensitive and may decompose upon heating, sometimes with the evolution of nitrogen gas. Therefore, appropriate precautions should be taken when heating this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 5-(chloromethyl)-1-phenyl-1H-tetrazole in drug development is as a versatile building block for the synthesis of novel therapeutic agents.

-

Bioisosteric Replacement: The tetrazole moiety is a well-established bioisostere of the carboxylic acid group.[1] Replacing a carboxylic acid with a tetrazole can lead to compounds with improved metabolic stability, enhanced oral bioavailability, and better membrane permeability, while maintaining the ability to engage in key interactions with biological targets.

-

Synthetic Handle: The reactive chloromethyl group allows for the covalent attachment of the tetrazole-containing fragment to a parent molecule. This is a powerful strategy for modifying the physicochemical and pharmacological properties of a lead compound. By introducing the (1-phenyl-1H-tetrazol-5-yl)methyl group, medicinal chemists can fine-tune properties such as lipophilicity, polarity, and hydrogen bonding capacity to optimize drug-like characteristics.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(chloromethyl)-1-phenyl-1H-tetrazole is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

-

Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042. [Link]

- Fischer, J., & Klika, K. D. (2026). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 31(13), 2845.

-

Sengupta, A., & Mukherjee, A. (2011). 5-Chloro-1-phenyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1633. [Link]

- Vembu, S., & Rajarajan, M. (2016). Synthesis, spectral characterization, and effective antifungal evaluation of 1H-tetrazole containing 1,3,5-triazine dendrimers. Medicinal Chemistry Research, 25(9), 1916–1924.

- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.

-

PubChem. (n.d.). 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole | C8H7ClN4 | CID 2793409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

A Technical Guide to 5-(Chloromethyl)-1-phenyl-1H-tetrazole: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 5-(chloromethyl)-1-phenyl-1H-tetrazole, a pivotal heterocyclic building block in modern medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[1] The title compound, featuring a reactive chloromethyl group, serves as a versatile electrophilic intermediate for introducing the 1-phenyltetrazole scaffold into a diverse range of molecular architectures. This guide details a robust synthetic protocol, discusses key physicochemical and spectroscopic characteristics for identity confirmation, explores its synthetic utility, and presents a case study of its application in the development of novel antimicrobial agents. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable synthetic intermediate.

Introduction: The Significance of the Tetrazole Scaffold

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged structure in medicinal chemistry.[2] Its physicochemical properties, particularly a pKa similar to that of carboxylic acids, allow it to act as a non-classical bioisostere, enhancing a molecule's pharmacokinetic profile by improving membrane permeability and resisting metabolic degradation.[1] Tetrazole-containing compounds have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The compound 5-(chloromethyl)-1-phenyl-1H-tetrazole is of particular strategic importance. The 1-phenyl substitution provides a stable, lipophilic anchor, while the 5-chloromethyl group acts as a reactive handle for covalent modification, making it an ideal precursor for library synthesis and lead optimization campaigns.

Synthesis and Mechanistic Rationale

The synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole is most effectively achieved through a two-step process starting from aniline. The chosen pathway involves the formation of an intermediate amide followed by a dehydrative cyclization/chlorination sequence.

Synthetic Workflow

The overall synthetic transformation can be visualized as follows:

Sources

starting materials for 5-(chloromethyl)-1-phenyl-1H-tetrazole synthesis

An In-depth Technical Guide to the Synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole

Authored by a Senior Application Scientist

Introduction: Strategic Importance of 5-(chloromethyl)-1-phenyl-1H-tetrazole

5-(Chloromethyl)-1-phenyl-1H-tetrazole is a pivotal intermediate in synthetic organic chemistry, primarily valued for its role as a building block in the development of pharmaceutical agents. The unique chemical architecture, featuring a stable tetrazole ring coupled with a reactive chloromethyl group, allows for versatile downstream functionalization. This guide provides a comprehensive overview of the prevalent synthetic strategies for this compound, focusing on the selection of starting materials, mechanistic underpinnings, and detailed experimental protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scalability for researchers in drug discovery and development.

Core Synthetic Strategies and Starting Material Selection

The synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole predominantly proceeds via [3+2] cycloaddition reactions. The selection of starting materials is critical and is dictated by factors such as commercial availability, cost, and safety considerations. Two primary, well-established routes are discussed below, highlighting the rationale behind the choice of precursors.

Route 1: Phenyl Isocyanide and Chloroacetonitrile Pathway

This approach is often favored for its operational simplicity and the directness of the cycloaddition.

-

Starting Material 1: Phenyl Isocyanide (C₆H₅NC)

-

Rationale: Phenyl isocyanide serves as the carbon-nitrogen component in the cycloaddition. Its isocyano group provides the necessary atoms to form the tetrazole ring with an azide source. It is readily available from commercial suppliers.

-

Critical Considerations: Phenyl isocyanide is a volatile, malodorous, and toxic compound. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

-

Starting Material 2: Chloroacetonitrile (ClCH₂CN)

-

Rationale: Chloroacetonitrile provides the chloromethyl group and the remaining carbon atom for the tetrazole ring. Its high reactivity makes it an efficient partner in the cycloaddition.

-

Azide Source: This reaction requires an azide source, typically sodium azide (NaN₃) or trimethylsilyl azide ((CH₃)₃SiN₃), to complete the tetrazole ring formation. Sodium azide is a cost-effective and common choice, though it is highly toxic and potentially explosive.

-

Mechanistic Insight

The reaction proceeds through the formation of an imidoyl azide intermediate, which then undergoes an intramolecular cyclization to form the tetrazole ring. The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often employed to activate the nitrile group of chloroacetonitrile, facilitating the nucleophilic attack by the azide.

Route 2: N-Phenyl-2-chloroacetimidoyl Chloride and Sodium Azide Pathway

This alternative strategy involves the pre-formation of an imidoyl chloride, which then reacts with sodium azide.

-

Starting Material 1: 2-Chloro-N-phenylacetamide (C₆H₅NHC(O)CH₂Cl)

-

Rationale: This commercially available amide is the precursor to the key imidoyl chloride intermediate. It is a stable, crystalline solid, making it easier to handle than phenyl isocyanide.

-

-

Starting Material 2: Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂)

-

Rationale: These chlorinating agents are used to convert the amide into the corresponding N-phenyl-2-chloroacetimidoyl chloride. PCl₅ is highly effective but requires careful handling due to its reactivity with moisture.

-

-

Starting Material 3: Sodium Azide (NaN₃)

-

Rationale: As in the first route, sodium azide serves as the nitrogen source for the formation of the tetrazole ring.

-

Mechanistic Insight

The first step involves the conversion of the amide to the imidoyl chloride. This intermediate is then reacted with sodium azide, which displaces the chloride to form an imidoyl azide. This species rapidly undergoes a [3+2] intramolecular cycloaddition to yield the final tetrazole product. This two-step approach allows for more controlled reaction conditions compared to the one-pot synthesis of Route 1.

Quantitative Data Summary

| Parameter | Route 1 | Route 2 |

| Primary Starting Materials | Phenyl Isocyanide, Chloroacetonitrile, Sodium Azide | 2-Chloro-N-phenylacetamide, PCl₅, Sodium Azide |

| Typical Solvents | Dimethylformamide (DMF), Toluene | Dichloromethane (DCM), Acetonitrile |

| Catalyst/Reagent | Zinc Chloride (optional) | Phosphorus Pentachloride / Thionyl Chloride |

| Reaction Temperature | 80-110 °C | 0 °C to Room Temperature |

| Reported Yields | 65-80% | 70-85% |

| Key Advantages | One-pot synthesis | Milder conditions, easier handling of starting amide |

| Key Disadvantages | Use of toxic/odorous phenyl isocyanide | Two-step process, requires handling of PCl₅ |

Experimental Protocols

Protocol 1: Synthesis via Phenyl Isocyanide and Chloroacetonitrile

Materials:

-

Phenyl Isocyanide

-

Chloroacetonitrile

-

Sodium Azide (NaN₃)

-

Zinc Chloride (ZnCl₂)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of chloroacetonitrile (1.0 eq) and phenyl isocyanide (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and zinc chloride (0.1 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(chloromethyl)-1-phenyl-1H-tetrazole as a white solid.

Protocol 2: Synthesis via N-Phenyl-2-chloroacetimidoyl Chloride

Step A: Synthesis of N-Phenyl-2-chloroacetimidoyl Chloride

Materials:

-

2-Chloro-N-phenylacetamide

-

Phosphorus Pentachloride (PCl₅)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-chloro-N-phenylacetamide (1.0 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phosphorus pentachloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to room temperature. The solvent and byproduct (POCl₃) can be removed under reduced pressure to yield the crude imidoyl chloride, which is often used directly in the next step without further purification.

Step B: Synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole

Materials:

-

Crude N-Phenyl-2-chloroacetimidoyl Chloride

-

Sodium Azide (NaN₃)

-

Anhydrous Acetonitrile

Procedure:

-

Dissolve the crude N-phenyl-2-chloroacetimidoyl chloride from Step A in anhydrous acetonitrile.

-

Add sodium azide (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

Visualizing the Synthetic Pathways

Caption: Comparative workflow of the two primary synthetic routes to 5-(chloromethyl)-1-phenyl-1H-tetrazole.

Conclusion and Future Perspectives

The synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole is well-established, with the two primary routes offering distinct advantages and disadvantages. The choice of synthesis will depend on the specific requirements of the laboratory, including scale, available starting materials, and safety infrastructure. Future research may focus on developing greener synthetic methods, potentially utilizing flow chemistry or alternative, less hazardous reagents to improve the safety and environmental profile of this important chemical intermediate.

References

An In-Depth Technical Guide to the Safety and Hazards of 5-(chloromethyl)-1-phenyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Safety with a Novel Building Block

5-(chloromethyl)-1-phenyl-1H-tetrazole is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its unique structure, combining the energetic tetrazole ring with a reactive chloromethyl group, makes it a valuable tool for medicinal chemists. However, these same features necessitate a thorough understanding and proactive management of its potential hazards. This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the safety and hazards associated with this compound. By integrating established principles of chemical safety with specific data and insights, we aim to empower scientists to work with this versatile molecule confidently and safely.

Section 1: Compound Profile and Hazard Identification

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. Key properties of 5-(chloromethyl)-1-phenyl-1H-tetrazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7ClN4 | PubChem[2] |

| Molecular Weight | 194.62 g/mol | PubChem[2] |

| Appearance | White to pale yellow crystalline powder | Inferred from related compounds[3] |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in organic solvents like DMF, DMSO, and ethyl acetate.[1] Limited solubility in water. | Inferred from synthesis protocols[1] |

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to data submitted to the European Chemicals Agency (ECHA), 5-(chloromethyl)-1-phenyl-1H-tetrazole is classified as follows:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |

Source: PubChem[2]

These classifications underscore the need for appropriate personal protective equipment (PPE) and handling procedures to prevent exposure.

Section 2: Reactivity and Thermal Stability: The Dual Hazard

The hazardous nature of 5-(chloromethyl)-1-phenyl-1H-tetrazole stems from two key structural features: the high-nitrogen tetrazole ring and the reactive chloromethyl group.

The Energetic Tetrazole Ring

Tetrazole-containing compounds are known for their potential to undergo rapid, exothermic decomposition upon heating.[4] Studies on analogous phenyl-tetrazoles have shown that this decomposition typically occurs at temperatures between 190-240°C, releasing nitrogen gas and potentially forming isonitrile byproducts.[4] This energetic decomposition poses a significant explosion risk if the compound is heated under confinement.[5]

Causality: The high nitrogen content and the inherent strain of the five-membered ring contribute to a thermodynamically favorable decomposition pathway that liberates gaseous nitrogen.

The Reactive Chloromethyl Group

The chloromethyl group is a potent electrophile, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis but also presents a significant chemical hazard. It can react with a wide range of nucleophiles, including water, alcohols, amines, and thiols. These reactions can be exothermic and may produce corrosive byproducts such as hydrochloric acid.

Self-Validation: The reactivity of the chloromethyl group should be considered when choosing solvents, reagents, and reaction conditions. For instance, the use of protic solvents may lead to solvolysis, and basic conditions will accelerate nucleophilic substitution reactions.

Incompatibilities

Based on the reactivity profile, 5-(chloromethyl)-1-phenyl-1H-tetrazole should be considered incompatible with:

-

Strong Oxidizing Agents: Can lead to a violent reaction and increase the risk of thermal decomposition.[6]

-

Strong Bases: Will readily react with the chloromethyl group in a potentially exothermic manner.

-

Strong Acids: May catalyze decomposition or other unwanted side reactions.[5]

-

Nucleophiles: Will react with the chloromethyl group. While this is often the desired reaction in a controlled setting, unintended contact with nucleophiles during storage or handling can be hazardous.

Section 3: Toxicological Profile: Understanding the Health Risks

While specific toxicological studies on 5-(chloromethyl)-1-phenyl-1H-tetrazole are limited, the GHS classifications and data on related compounds provide a basis for assessing its health hazards.

Acute Toxicity

As indicated by its GHS classification, the compound is harmful if swallowed.[2] Ingestion may cause irritation of the digestive tract.[7] Animal studies on the related compound 1-phenyl-1H-tetrazole-5-thiol suggest that ingestion of significant quantities could lead to serious health damage.[4]

Irritation and Sensitization

The compound is a known skin and eye irritant.[2] Prolonged or repeated skin contact may lead to dermatitis.[4] It is also expected to cause respiratory tract irritation if inhaled as a dust or aerosol.

Chronic Health Effects

There is limited data on the chronic health effects of 5-(chloromethyl)-1-phenyl-1H-tetrazole. However, due to its reactivity as an alkylating agent, there is a theoretical potential for mutagenic or carcinogenic effects with long-term exposure. This is a common concern for compounds containing reactive chloromethyl groups.

Metabolism

The tetrazole ring is generally resistant to metabolic oxidation.[8] The primary metabolic pathway for many tetrazole-containing drugs is glucuronidation, a process that increases water solubility and facilitates excretion. The phenyl group may be susceptible to hydroxylation. The fate of the chloromethyl group in vivo is not well-documented for this specific compound, but it is plausible that it could react with biological nucleophiles.

Section 4: Safe Handling and Experimental Protocols

A proactive and informed approach to handling is paramount to ensure the safety of all laboratory personnel.

Engineering Controls

All work with 5-(chloromethyl)-1-phenyl-1H-tetrazole should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[7]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.[7]

-

Skin and Body Protection: A lab coat should be worn and kept buttoned. For larger quantities, a chemical-resistant apron is recommended.[9]

-

Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Storage

Store 5-(chloromethyl)-1-phenyl-1H-tetrazole in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from heat, sparks, and open flames.[5] Segregate from incompatible materials, particularly strong oxidizing agents and bases.[5][6]

Disposal

Dispose of waste 5-(chloromethyl)-1-phenyl-1H-tetrazole and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[10]

Synthesis and Purification: A Cautious Approach

The synthesis of 5-substituted-1H-tetrazoles often involves the use of azides, which are themselves hazardous.[1] A general procedure for the synthesis of related 5-phenyl-1H-tetrazole involves the cycloaddition of a nitrile with an azide source, often in a solvent like DMF or DMSO.[1] Purification is typically achieved by recrystallization.[2]

Step-by-Step Methodology for a Generic Synthesis (Adaptation Required):

-

Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Charge the flask with the appropriate nitrile precursor, sodium azide, and a catalyst (if required) in a suitable solvent (e.g., DMF).

-

Reaction: Heat the mixture to the required temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into water.

-

Acidification: Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the tetrazole product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 5-phenyl-1H-tetrazole derivative.

Causality Behind Experimental Choices: The use of a fume hood is critical due to the potential for hazardous vapors. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. The work-up and purification steps are designed to isolate and purify the product while minimizing exposure.

Section 5: Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[5]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[5]

Fire and Explosion Response

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a heavy water stream.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Fight fire from a safe distance due to the risk of explosion.[4]

-

Explosion Hazard: May explode if heated.[4] Containers may explode when heated.

Section 6: Conclusion: A Commitment to Safety

5-(chloromethyl)-1-phenyl-1H-tetrazole is a valuable synthetic intermediate with a manageable, yet significant, hazard profile. A thorough understanding of its reactivity, thermal instability, and toxicity is essential for its safe use. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can harness the synthetic potential of this compound while minimizing risk. Continuous vigilance and a proactive safety culture are the cornerstones of successful and safe scientific discovery.

References

-

5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

5-PHENYLTETRAZOLE EXTRA PURE MSDS CAS No: 18039-42-4 MSDS - Loba Chemie. (2018, June 12). Retrieved January 26, 2026, from [Link]

-

5-Chloro-1-phenyl-1H-tetrazole - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Short- and Long-Term Effects on Human Health - NCBI - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Green Hydrothermal Synthesis of 5‑Phenyl-1H‑tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC - PubMed Central. (2026, January 2). Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025, June 26). Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved January 26, 2026, from [Link]

-

Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.) - Cole-Parmer. (n.d.). Retrieved January 26, 2026, from [Link]

- CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole - Google Patents. (n.d.).

- CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents. (n.d.).

-

Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs - PubMed. (2016, October 4). Retrieved January 26, 2026, from [Link]

-

Tetrazoles via Multicomponent Reactions - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Retrieved January 26, 2026, from [Link]

-

5-PHENYLTETRAZOLE EXTRA PURE MSDS CAS No: 18039-42-4 MSDS - Loba Chemie. (2018, June 12). Retrieved January 26, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. mdpi.com [mdpi.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. scielo.org.za [scielo.org.za]

An In-Depth Technical Guide to 5-(Chloromethyl)-1-phenyl-1H-tetrazole: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Importance of Tetrazole Scaffolds in Modern Medicinal Chemistry

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has emerged as a cornerstone in contemporary drug design and development.[1][2] Its remarkable stability across a wide pH range and resistance to metabolic degradation make it a highly desirable functional group.[1] Notably, the 5-substituted 1H-tetrazole core is widely recognized as a bioisostere for the carboxylic acid group, a critical substitution that can enhance a molecule's pharmacokinetic profile by improving its lipophilicity and cell permeability.[1][3] This guide focuses on a particularly reactive and versatile member of this class: 5-(chloromethyl)-1-phenyl-1H-tetrazole. The presence of a reactive chloromethyl group at the 5-position transforms the stable tetrazole core into a valuable intermediate for the synthesis of a diverse array of more complex, biologically active molecules. This document will provide a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and an in-depth analysis of its applications as a key building block in the development of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its physical and chemical properties. 5-(Chloromethyl)-1-phenyl-1H-tetrazole is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₄ | PubChem |

| Molecular Weight | 194.62 g/mol | PubChem |

| IUPAC Name | 5-(chloromethyl)-1-phenyl-1H-tetrazole | PubChem |

| CAS Number | 64473-40-1 | PubChem |

| Appearance | White to off-white crystalline powder | Generic Material Properties |

| Solubility | Sparingly soluble in water | Generic Material Properties |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

The molecular structure consists of a phenyl group attached to the N1 position of the tetrazole ring and a chloromethyl group at the C5 position. The non-planar arrangement of the phenyl and tetrazole rings, with a significant dihedral angle, is a key structural feature.[4]

Synthesis of 5-(Chloromethyl)-1-phenyl-1H-tetrazole: A Strategic Approach

The synthesis of 1,5-disubstituted tetrazoles can be approached through various methodologies, with the [3+2] cycloaddition reaction between a nitrile and an azide being a cornerstone of tetrazole chemistry.[1][5][6] However, the direct synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole from simple precursors is not straightforward. A more strategic, multi-step approach is generally required. Below, we outline a plausible and well-documented synthetic pathway, drawing from established methodologies for the synthesis of related tetrazole derivatives.

Retrosynthetic Analysis

A logical retrosynthetic analysis provides a clear roadmap for the synthesis. The target molecule can be envisioned as being formed from a 5-(hydroxymethyl)-1-phenyl-1H-tetrazole intermediate, which in turn can be synthesized from 1-phenyl-1H-tetrazole.

Caption: Retrosynthetic pathway for 5-(chloromethyl)-1-phenyl-1H-tetrazole.

Step-by-Step Synthesis Protocol

This protocol is a composite of established reactions for the synthesis of substituted tetrazoles and provides a robust framework for the laboratory-scale preparation of the target compound.

Step 1: Synthesis of 1-Phenyl-1H-tetrazole

The formation of the 1-phenyl-1H-tetrazole core is the initial and critical step. This is typically achieved via a [3+2] cycloaddition reaction.

-

Method A: From Phenyl Isocyanide and Hydrazoic Acid

-

Principle: This method involves the reaction of phenyl isocyanide with in-situ generated hydrazoic acid. Hydrazoic acid is highly toxic and explosive, requiring stringent safety precautions.

-

Protocol:

-

In a well-ventilated fume hood, dissolve sodium azide in a suitable solvent such as dimethylformamide (DMF).

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of a proton source (e.g., triethylamine hydrochloride) to generate hydrazoic acid in situ.

-

Slowly add phenyl isocyanide to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-phenyl-1H-tetrazole.

-

-

-

Method B: From Benzonitrile and Sodium Azide

-

Principle: This is a safer and more common method that involves the cycloaddition of benzonitrile with sodium azide, often facilitated by a catalyst.[5][6][7]

-

Protocol:

-

To a solution of benzonitrile in DMF, add sodium azide and a catalyst (e.g., zinc chloride or copper sulfate).[6][8]

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction progress should be monitored by TLC.

-

After completion, cool the mixture to room temperature and pour it into acidified water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product to obtain pure 1-phenyl-1H-tetrazole.

-

-

Step 2: Synthesis of 5-(Hydroxymethyl)-1-phenyl-1H-tetrazole

This step involves the introduction of a hydroxymethyl group at the 5-position of the tetrazole ring.

-

Principle: This can be achieved through the reaction of 1-phenyl-1H-tetrazole with formaldehyde. A related patent describes the formation of 5-(hydroxymethyl)tetrazole from hydroxyacetonitrile and sodium azide.[9]

-

Protocol:

-

Dissolve 1-phenyl-1H-tetrazole in a suitable solvent like dioxane or tetrahydrofuran (THF).

-

Add a base such as sodium hydride or potassium carbonate to deprotonate the tetrazole at the 5-position, forming the corresponding anion.

-

Slowly add a source of formaldehyde, such as paraformaldehyde, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography to yield 5-(hydroxymethyl)-1-phenyl-1H-tetrazole.

-

Step 3: Synthesis of 5-(Chloromethyl)-1-phenyl-1H-tetrazole

The final step is the chlorination of the hydroxymethyl group.

-

Principle: The hydroxyl group is converted to a chlorine atom using a standard chlorinating agent. A patent for the synthesis of 5-(chloromethyl)tetrazole utilizes thionyl chloride for this transformation after protecting the tetrazole ring.[9]

-

Protocol:

-

Dissolve 5-(hydroxymethyl)-1-phenyl-1H-tetrazole in a dry, aprotic solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride or oxalyl chloride, to the solution. The addition of a catalytic amount of DMF can facilitate the reaction with oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude 5-(chloromethyl)-1-phenyl-1H-tetrazole.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Caption: Synthetic workflow for 5-(chloromethyl)-1-phenyl-1H-tetrazole.

Applications in Drug Development: A Versatile Alkylating Agent

The primary utility of 5-(chloromethyl)-1-phenyl-1H-tetrazole in drug development lies in its function as a reactive intermediate. The chloromethyl group is a good leaving group, making the compound an effective alkylating agent for a variety of nucleophiles. This allows for the introduction of the 1-phenyl-1H-tetrazol-5-ylmethyl moiety into larger molecules, a common strategy in the synthesis of pharmacologically active compounds.

Role as a Bioisosteric Scaffold

As previously mentioned, the tetrazole ring is a well-established bioisostere of the carboxylic acid group.[1][3] By incorporating the 1-phenyl-1H-tetrazol-5-ylmethyl group, medicinal chemists can modulate the acidity, lipophilicity, and metabolic stability of a lead compound, potentially improving its drug-like properties. The phenyl group at the N1 position can also engage in beneficial pi-stacking interactions within a biological target.

Synthesis of Novel Antimicrobial Agents

Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[10] 5-(Chloromethyl)-1-phenyl-1H-tetrazole can serve as a key precursor in the synthesis of novel antibacterial and antifungal agents. The compound can be reacted with various nucleophiles, such as amines, thiols, and hydroxyl groups present in other heterocyclic scaffolds, to generate new chemical entities with potential antimicrobial efficacy. For instance, the reaction with a thiol-containing molecule would lead to the formation of a stable thioether linkage.

Caption: General reaction scheme for the alkylation of nucleophiles.

Safety and Handling

5-(Chloromethyl)-1-phenyl-1H-tetrazole is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

5-(Chloromethyl)-1-phenyl-1H-tetrazole is a valuable and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The true power of this compound lies in the reactivity of its chloromethyl group, which enables the strategic introduction of the 1-phenyl-1H-tetrazol-5-ylmethyl scaffold into a wide range of molecules. As the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles continues, the utility of reactive intermediates like 5-(chloromethyl)-1-phenyl-1H-tetrazole is poised to grow, facilitating the exploration of new chemical space and the development of next-generation pharmaceuticals.

References

-

PubChem. 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. ChemInform Abstract: Improved Preparation of 5-Chloro-1-phenyl-1H-tetrazole and Other 5- Chlorotetrazoles. [Link]

- Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- Akhlaghinia, B., & Rezazadeh, S. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles.

- Sarvary, A., & Maleki, A. (2015). A review of syntheses of 1,5-disubstituted tetrazole derivatives. Molecular diversity, 19(1), 189–212.

- Klapötke, T. M., & Stierstorfer, J. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 25(13), 3056.

- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.

- Sharma, V., Kumar, P., & Pathak, D. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 146-155.

- Al-Masoudi, N. A. (2009). Reaction of Thiols with formaldehyde in Presnce of succinimid and Reduction of Phenyl Tetrazole Derivative with Hydrogen and Borohydraide. Iraqi National Journal of Chemistry, 36, 516-521.

- Google Patents. (2010). Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole. CN101805306A.

- Der Pharma Chemica. (2014). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 6(5), 343-351.

- Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 568-577.

- ResearchGate. (2014).

- Pharmaspire. (2020). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 12(1), 1-13.

- University of Baghdad Digital Repository. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity.

- ResearchGate. (2002).

- Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(15), 2935-2957.

- Kaushik, N., Kumar, N., & Kumar, A. (2015). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research, 6(1), 23-27.

- ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10940-11013.

- ResearchGate. (2024).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. 5-Chloro-1-phenyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.org.za [scielo.org.za]

- 6. researchgate.net [researchgate.net]

- 7. sciensage.info [sciensage.info]

- 8. mdpi.com [mdpi.com]

- 9. CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the GHS Classification of 5-(chloromethyl)-1-phenyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for 5-(chloromethyl)-1-phenyl-1H-tetrazole (CAS No. 64473-40-1). As a Senior Application Scientist, this document is intended to equip researchers and drug development professionals with the necessary knowledge to handle this compound safely and effectively. The information presented herein is synthesized from available data, including authoritative chemical databases and safety data sheets of structurally related compounds, to provide a robust safety profile in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

GHS Classification and Hazard Identification

5-(chloromethyl)-1-phenyl-1H-tetrazole is classified under the GHS as a hazardous substance. The primary hazards associated with this compound are related to its oral toxicity and its irritant effects on the skin, eyes, and respiratory system.

Signal Word: Warning

GHS Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for the safe handling of this compound. The following are based on the identified hazards and are compiled from GHS guidelines for substances with similar classifications.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection.[2] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P330 | Rinse mouth. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |